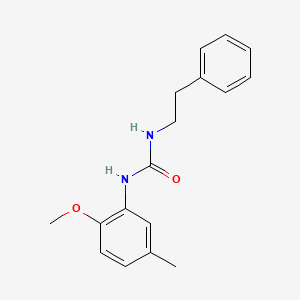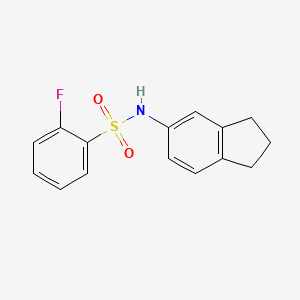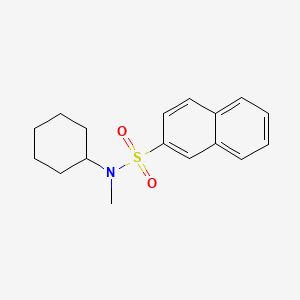
1,1-Dibenzyl-3-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C22H22N2O It is a urea derivative characterized by the presence of two benzyl groups and a 2-methylphenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2-methylphenyl)urea typically involves the reaction of benzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0°C to room temperature. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1-Dibenzyl-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized urea derivatives with additional functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Urea derivatives with substituted benzyl groups.
科学研究应用
1,1-Dibenzyl-3-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,1-Dibenzyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
1,1-Dibenzyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.
1,1-Dibenzyl-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group.
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea: Features two methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
86764-28-5 |
|---|---|
分子式 |
C22H22N2O |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C22H22N2O/c1-18-10-8-9-15-21(18)23-22(25)24(16-19-11-4-2-5-12-19)17-20-13-6-3-7-14-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI 键 |
YMEBJDUJFQLXEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B14931576.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14931599.png)
![N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B14931606.png)
![N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14931607.png)
![3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14931609.png)

![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)

![5-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931631.png)




